n,2,5-Trimethylaniline
Overview
Description
N,2,5-Trimethylaniline: is an organic compound with the molecular formula C9H13N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by methyl groups at the 2 and 5 positions, and an additional methyl group is attached to the nitrogen atom. This compound is a colorless to pale yellow liquid with a characteristic amine odor. It is used in various chemical synthesis processes and has applications in the production of dyes, pharmaceuticals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Aniline: One common method for preparing N,2,5-trimethylaniline involves the alkylation of aniline with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Reduction of Nitro Compounds: Another method involves the reduction of 2,5-dimethylnitrobenzene using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The resulting 2,5-dimethylaniline is then methylated using methyl iodide to obtain this compound.
Industrial Production Methods: Industrial production of this compound often involves the continuous flow process where aniline is reacted with methylating agents under controlled conditions. The process is optimized for high yield and purity, and the product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,2,5-Trimethylaniline can undergo oxidation reactions to form corresponding nitroso and nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically require catalysts like sulfuric acid or iron(III) chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfuric acid for nitration, iron(III) chloride for halogenation.
Major Products:
Oxidation: 2,5-Dimethyl-4-nitroaniline.
Reduction: N,2,5-Trimethylcyclohexylamine.
Substitution: 2,5-Dimethyl-4-chloroaniline.
Scientific Research Applications
Chemistry: N,2,5-Trimethylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. It is also used in the preparation of polymers and resins.
Biology: In biological research, this compound is used as a reagent in the synthesis of bioactive molecules and as a precursor for the development of new drugs.
Industry: this compound is used in the production of dyes and pigments for textiles, plastics, and coatings. It is also used in the manufacture of rubber chemicals and agricultural chemicals.
Mechanism of Action
The mechanism of action of N,2,5-trimethylaniline involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,4,6-Trimethylaniline: This compound has methyl groups at the 2, 4, and 6 positions on the benzene ring. It is used in similar applications but has different reactivity due to the position of the methyl groups.
N,N-Dimethylaniline: This compound has two methyl groups attached to the nitrogen atom. It is used as a precursor for dyes and has different physical and chemical properties compared to N,2,5-trimethylaniline.
2,5-Dimethylaniline: This compound has methyl groups at the 2 and 5 positions on the benzene ring but lacks the additional methyl group on the nitrogen atom. It is used in the synthesis of dyes and other organic compounds.
Uniqueness: this compound is unique due to the presence of three methyl groups, which influence its reactivity and physical properties. The specific arrangement of the methyl groups allows for selective reactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
N,2,5-trimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-4-5-8(2)9(6-7)10-3/h4-6,10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLXIDNFXBLBMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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